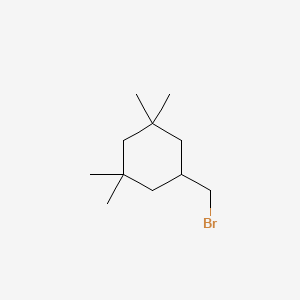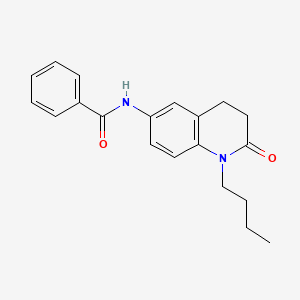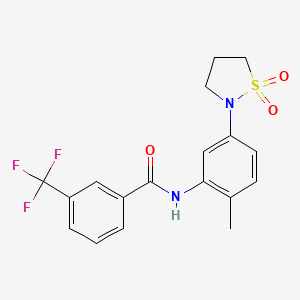
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, also known as N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}naphthalene-2-carboxamide.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The presence of the triazole and piperidine moieties contributes to its cytotoxic effects, making it a candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to potential applications in developing new antibiotics to combat resistant bacterial strains .
Antiviral Applications
Research has indicated that this compound can inhibit the replication of certain viruses. Its unique structure enables it to interfere with viral enzymes, making it a promising candidate for antiviral drug development .
Antimalarial Research
The compound’s piperidine nucleus is known for its antimalarial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Neuroprotective Effects
This compound has potential neuroprotective effects due to its ability to cross the blood-brain barrier and interact with neural receptors. It may be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s structure allows it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to inhibit specific enzymes involved in inflammation has been demonstrated in various studies .
Analgesic Properties
Research has shown that this compound can act as an analgesic by interacting with pain receptors in the nervous system. Its potential to relieve pain without the side effects associated with traditional painkillers is of significant interest .
Antipsychotic Research
The compound’s interaction with neurotransmitter receptors suggests its potential use in antipsychotic medications. It may help manage symptoms of psychiatric disorders such as schizophrenia and bipolar disorder .
These applications highlight the versatility and potential of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide in various fields of scientific research.
BMC Pharmacology and Toxicology Future Journal of Pharmaceutical Sciences
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-20-7-9-22(10-8-20)31-16-23(28-29-31)25(33)30-13-11-21(12-14-30)27-24(32)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16,21H,11-14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWSJHJIDCQHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)


![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)

![3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2817402.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)

![N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2817415.png)
